4-cyclopropyl-5-fluoro-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Description
Pyrimidine derivatives, such as the one you’re interested in, are often used as building blocks in the preparation of bio-active compounds . They can exhibit a wide range of biological activities and are used in the development of various therapeutics .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound. Trametinib, a kinase inhibitor used for the treatment of patients with unresectable or metastatic melanoma, is one example of a pyrimidine derivative that undergoes complex reactions .Mechanism of Action
Future Directions
The future directions in the field of pyrimidine derivatives are likely to involve the development of new compounds with improved therapeutic properties. This includes the synthesis of novel structures, the exploration of their biological activities, and the optimization of their properties for therapeutic use .
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6S/c1-24-16-18-5-4-12(21-16)22-6-8-23(9-7-22)15-13(17)14(11-2-3-11)19-10-20-15/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOHZQUXAOEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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